6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine
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Overview
Description
6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine are tyrosine kinase inhibitors , specifically Bcr-Abl tyrosine kinase inhibitors . These enzymes play a crucial role in the regulation of cell growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting the activity of the tyrosine kinases. This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to a decrease in cell proliferation .
Biochemical Pathways
The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is involved in cell growth and proliferation. By inhibiting the activity of the tyrosine kinases in this pathway, the compound can disrupt cell growth and proliferation .
Pharmacokinetics
Similar compounds like nilotinib and imatinib, which share a core structure with this compound, are known to have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of tyrosine kinases. This can lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on cell signaling pathways and gene expression. By inhibiting CDK2, it can influence cell function by altering the cell cycle . This can have downstream effects on cellular metabolism, potentially leading to cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes like CDK2 . This binding can inhibit the enzyme’s activity, leading to changes in gene expression and ultimately influencing cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine typically involves the reaction of 6-methylpyrimidin-4-amine with pyridine-3-carbaldehyde under specific conditions. One common method includes:
Starting Materials: 6-methylpyrimidin-4-amine and pyridine-3-carbaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods, including:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalysis: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of tyrosine kinase inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Biology: It is employed in the development of chemical probes for studying cellular processes.
Pharmaceutical Industry: The compound is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in
Properties
IUPAC Name |
6-methyl-N-pyridin-3-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHTZOKDYSSHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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